molecular formula C18H21FN2OS B252602 N-(1-adamantyl)-N'-(3-fluorobenzoyl)thiourea

N-(1-adamantyl)-N'-(3-fluorobenzoyl)thiourea

Cat. No. B252602
M. Wt: 332.4 g/mol
InChI Key: XQRRNUWJWXQLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-N'-(3-fluorobenzoyl)thiourea, commonly known as AFB1-ATU, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiourea derivative that has been synthesized through a specific method to achieve its desired chemical structure.

Mechanism of Action

The mechanism of action of AFB1-ATU involves the inhibition of specific enzymes, including acyltransferases and sulfotransferases. These enzymes play a crucial role in the metabolism of drugs and xenobiotics. AFB1-ATU inhibits the activity of these enzymes by binding to them, thereby preventing their function. This inhibition leads to changes in the metabolism of drugs and xenobiotics, which can have significant effects on their efficacy and toxicity.
Biochemical and Physiological Effects:
AFB1-ATU has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, which can lead to changes in the metabolism of drugs and xenobiotics. AFB1-ATU has also been shown to modulate the expression of specific genes and proteins, which can have significant effects on cellular function. Moreover, AFB1-ATU has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

AFB1-ATU has several advantages for lab experiments. It is a specific inhibitor of specific enzymes, which allows for the investigation of their role in cellular function. Moreover, AFB1-ATU has been extensively studied and optimized, which ensures its purity and yield. However, AFB1-ATU also has some limitations. It is a synthetic compound, which can limit its applicability to in vivo studies. Moreover, AFB1-ATU can have off-target effects, which can complicate the interpretation of results.

Future Directions

AFB1-ATU has several potential future directions. It can be used to investigate the role of specific enzymes in the metabolism of drugs and xenobiotics. Moreover, AFB1-ATU can be used to study the regulation of gene expression and protein synthesis. Furthermore, AFB1-ATU can be used to develop new drugs with improved efficacy and toxicity profiles. Additionally, AFB1-ATU can be used to investigate the role of specific enzymes in disease pathogenesis.

Synthesis Methods

The synthesis of AFB1-ATU involves several steps, including the reaction of adamantylamine with 3-fluorobenzoyl isothiocyanate to form the intermediate product, followed by the reaction with thiourea to produce the final product. This process is carried out under specific conditions to ensure the purity and yield of the product. The synthesis method of AFB1-ATU has been extensively studied and optimized to achieve the desired chemical structure.

Scientific Research Applications

AFB1-ATU has been widely used in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of various enzymes, including acyltransferases and sulfotransferases. AFB1-ATU has also been used to investigate the role of these enzymes in the metabolism of drugs and xenobiotics. Moreover, AFB1-ATU has been used to study the regulation of gene expression and protein synthesis.

properties

Molecular Formula

C18H21FN2OS

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1-adamantylcarbamothioyl)-3-fluorobenzamide

InChI

InChI=1S/C18H21FN2OS/c19-15-3-1-2-14(7-15)16(22)20-17(23)21-18-8-11-4-12(9-18)6-13(5-11)10-18/h1-3,7,11-13H,4-6,8-10H2,(H2,20,21,22,23)

InChI Key

XQRRNUWJWXQLRN-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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